

6-Chloro-3-(trifluoromethyl)pyridin-2-amine CAS number and properties

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Compound of Interest

Compound Name: 6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2383933

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An In-Depth Technical Guide to **6-Chloro-3-(trifluoromethyl)pyridin-2-amine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Chloro-3-(trifluoromethyl)pyridin-2-amine**, a key fluorinated heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its core properties, synthesis, applications, and safety protocols, grounding the discussion in established scientific principles and field-proven insights.

Introduction: A Key Fluorinated Building Block

6-Chloro-3-(trifluoromethyl)pyridin-2-amine (CAS Number: 79456-27-2) is a substituted pyridine derivative that has garnered significant interest in medicinal and agricultural chemistry. [\[1\]](#)[\[2\]](#) Its structure uniquely combines a pyridine scaffold, a chloro substituent, and a trifluoromethyl group, each conferring distinct and valuable properties.

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in modern drug design.[\[3\]](#) This group's high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[\[3\]](#)[\[4\]](#) The chlorine atom provides a reactive handle for further synthetic modifications, making this compound a versatile intermediate for

constructing more complex molecular architectures.^[5] Consequently, trifluoromethylpyridines are indispensable tools for developing treatments for a wide array of diseases and for creating next-generation agrochemicals.^{[3][6]}

Physicochemical and Structural Properties

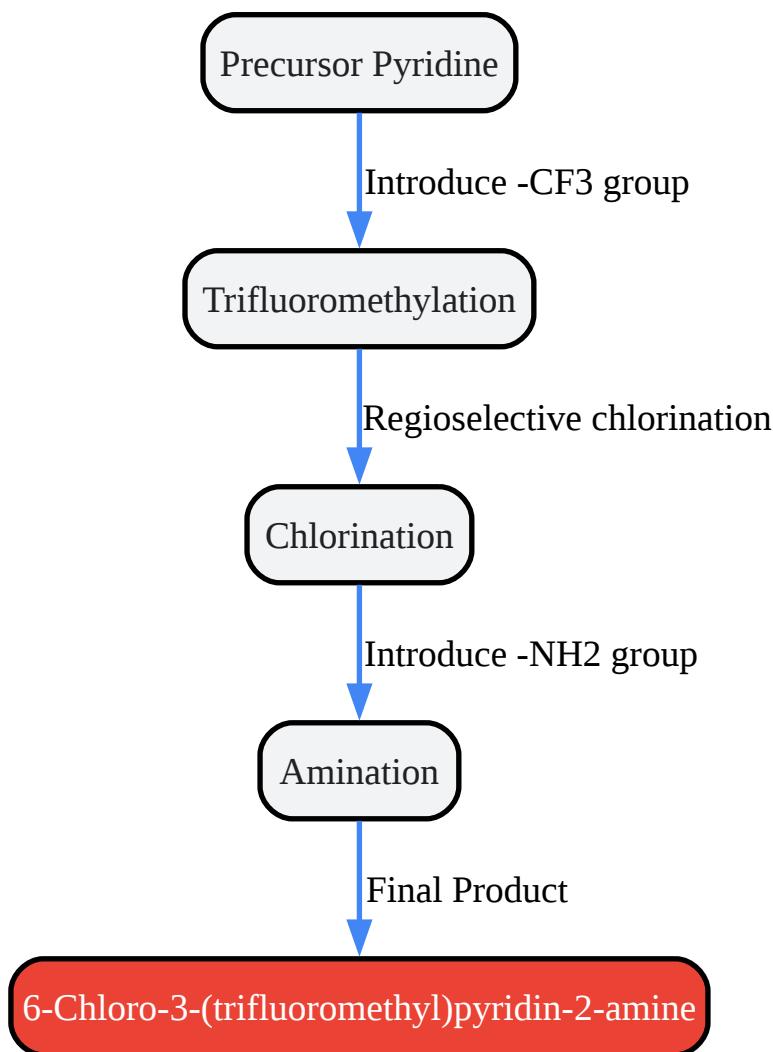
The fundamental properties of this compound are critical for its application in synthesis, dictating reaction conditions and purification strategies.

Property	Value	Source(s)
CAS Number	79456-27-2	[1] , [2]
IUPAC Name	6-chloro-3-(trifluoromethyl)pyridin-2-amine	[7]
Molecular Formula	C ₆ H ₄ ClF ₃ N ₂	[7] , [8]
Molecular Weight	196.56 g/mol	[2] , [7]
Appearance	White to light yellow crystal powder (typical)	[9]
Related Categories	Heterocyclic Building Blocks, Pyridines, Amines	[1]

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines often begins with more common precursors like picolines, which undergo high-temperature vapor-phase chlorination and fluorination.^[6] This process can produce a mixture of isomers, which are then separated and potentially modified to yield the desired product.

A plausible synthetic pathway for **6-Chloro-3-(trifluoromethyl)pyridin-2-amine** involves a multi-step sequence starting from a commercially available pyridine derivative. The logic behind such a synthesis is to introduce the functional groups in a controlled, stepwise manner to ensure correct regiochemistry.



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Caption: Proposed general synthetic workflow for the target compound.

Causality in Synthesis:

- Trifluoromethylation: Introducing the electron-withdrawing -CF₃ group early can deactivate the pyridine ring, influencing the position of subsequent substitutions.
- Chlorination: Following trifluoromethylation, chlorination can be directed to specific positions based on the electronic properties of the intermediate.
- Amination: The final step involves the introduction of the amine group, often through nucleophilic aromatic substitution or other specialized amination reactions, to yield the final product.

product.

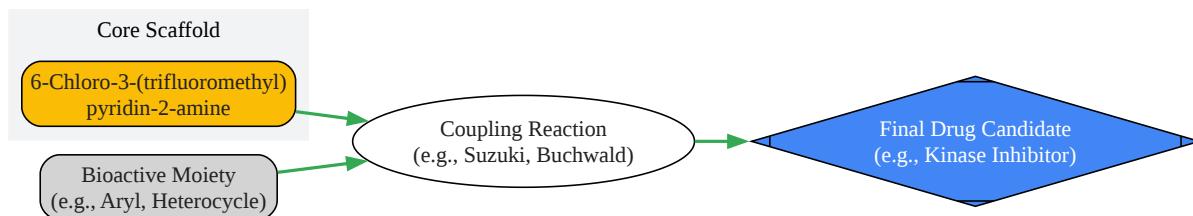
The reactivity of the final compound is dominated by its functional groups. The primary amine is nucleophilic and can undergo acylation, alkylation, or serve as a ligand. The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution, and both the amine and chloro positions are amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it an exceptionally versatile building block.

Core Applications in Drug Discovery and Agrochemicals

The true value of **6-Chloro-3-(trifluoromethyl)pyridin-2-amine** lies in its application as a scaffold for creating high-value, biologically active molecules.

Medicinal Chemistry

Derivatives of this compound are explored for various therapeutic targets. For instance, trifluoromethylpyridine moieties are found in potent kinase inhibitors used in oncology.^[3] The -CF₃ group can enhance binding to the ATP-binding pocket of kinases, while the pyridine nitrogen acts as a hydrogen bond acceptor. The chloro- and amino- groups serve as anchor points to build out the rest of the molecule to achieve desired potency and selectivity.



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Caption: Role as a building block in drug candidate synthesis.

Agrochemicals

In the agrochemical sector, this scaffold is used to develop novel pesticides and fungicides.^[6] For example, the related intermediate 2-aminomethyl-3-chloro-5-trifluoromethylpyridine is crucial for the synthesis of Fluopyram, a highly effective fungicide.^[10] The physicochemical properties imparted by the trifluoromethyl group improve the systemic activity and environmental persistence of the final product, leading to better crop protection.^[11]

Experimental Protocol: Representative Suzuki Coupling

To illustrate its utility, the following is a representative, step-by-step protocol for a Suzuki cross-coupling reaction, a common transformation for this class of compounds. This protocol is a self-validating system; successful product formation confirms the reactivity of the starting material.

Objective: To couple an arylboronic acid to the 6-position of the pyridine ring via displacement of the chlorine atom.

Materials:

- **6-Chloro-3-(trifluoromethyl)pyridin-2-amine**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 or Cs_2CO_3)
- Solvent (e.g., 1,4-Dioxane/Water mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Vessel Preparation: To a flame-dried Schlenk flask, add **6-Chloro-3-(trifluoromethyl)pyridin-2-amine** (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
- Inerting: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

- Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).
- Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The solvent choice is crucial for solubilizing both the organic and inorganic reagents.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not publicly available, data from closely related isomers like 3-Chloro-5-(trifluoromethyl)-2-pyridinamine provides essential guidance.[\[12\]](#)[\[13\]](#) This compound should be handled with care in a well-ventilated area or fume hood.

Hazard Category	Precautionary Measures	Source(s)
Acute Toxicity	Harmful if swallowed. Wash hands thoroughly after handling and do not eat, drink, or smoke when using. If swallowed, call a poison center or doctor.	[12],[13]
Skin/Eye Irritation	May cause skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection.	[13],[14]
Respiratory Hazard	May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.	[13],[15]
Handling & Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere, potentially in a freezer for long-term stability.	[12]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.	[12],[15]

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]

Conclusion

6-Chloro-3-(trifluoromethyl)pyridin-2-amine is more than just a chemical compound; it is a versatile and powerful tool for innovation in the life sciences. Its carefully arranged functional

groups provide a robust platform for synthesizing novel drug candidates and advanced agrochemicals. Understanding its properties, synthesis, and reactivity allows researchers to harness its full potential in creating molecules that can address critical challenges in human health and agriculture.

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